molecular formula C9H10N2O4 B12393353 1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12393353
M. Wt: 210.19 g/mol
InChI Key: GWUGJFCGJLMLER-QFSRMBNQSA-N
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Description

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine nucleosides This compound is characterized by a pyrimidine ring attached to a modified oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral replication by substituting itself for thymidine in viral DNA, thereby inhibiting viral DNA polymerases . The compound’s effects on cellular pathways and molecular targets are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of a hydroxyl group and a methylidene group on the oxolane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,6,8,12H,1,4H2,(H,10,13,14)/t6?,8-/m1/s1

InChI Key

GWUGJFCGJLMLER-QFSRMBNQSA-N

Isomeric SMILES

C=C1C(C[C@@H](O1)N2C=CC(=O)NC2=O)O

Canonical SMILES

C=C1C(CC(O1)N2C=CC(=O)NC2=O)O

Origin of Product

United States

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